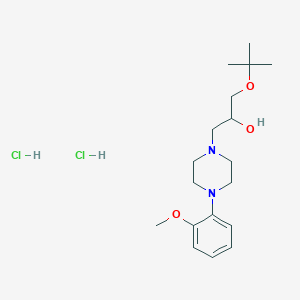
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate typically involves the reaction of tert-butyl alcohol with lithium metal or lithium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference . The general reaction scheme is as follows:
tert-Butyl alcohol+Lithium metal→Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques, such as continuous flow reactors and automated synthesis systems. These methods ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium salts.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions include various lithium salts, lithium alkoxides, and substituted lithium compounds .
Applications De Recherche Scientifique
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a tool for studying lithium’s effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: Utilized in the production of advanced materials, such as lithium-ion batteries and specialty chemicals
Mécanisme D'action
The mechanism of action of lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate involves its interaction with various molecular targets and pathways. In biological systems, lithium ions are known to modulate neurotransmitter release, inhibit glycogen synthase kinase-3 (GSK-3), and affect inositol phosphate metabolism. These actions contribute to its therapeutic effects in mood stabilization and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium tert-butoxide: A similar compound used as a strong base in organic synthesis.
Sodium tert-butoxide: Another tert-butoxide compound with similar reactivity but different cation.
Potassium tert-butoxide: Similar to lithium tert-butoxide but with potassium as the cation.
Uniqueness
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate is unique due to its specific structure and the presence of both lithium and tert-butoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
lithium;4-hydroxy-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5.Li/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6,10H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQLCJGCSWMQKK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)C(CCC(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15LiO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2754691.png)

![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2754693.png)
![N-(2-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2754694.png)

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2754698.png)
![Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate](/img/structure/B2754701.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2754702.png)



![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2754708.png)

![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)
